3-(3-Hydroxypropyl)pyridin-4-ol chemical properties
3-(3-Hydroxypropyl)pyridin-4-ol chemical properties
The following technical guide details the chemical properties, synthesis, and applications of 3-(3-Hydroxypropyl)pyridin-4-ol (CAS: 1203499-54-0). This document is structured for researchers and drug development professionals, prioritizing mechanistic insight and reproducible methodologies.
Chemical Dynamics, Synthesis, and Structural Utility
Executive Summary & Chemical Identity
3-(3-Hydroxypropyl)pyridin-4-ol is a bifunctional pyridine derivative characterized by a hydroxylated alkyl chain at the C3 position and a phenolic/enolic hydroxyl group at the C4 position. It serves as a critical "linker scaffold" in fragment-based drug discovery (FBDD), particularly for designing kinase inhibitors and metalloenzyme modulators where the pyridine nitrogen and C4-oxygen can participate in bidentate coordination or hydrogen bonding networks.
| Property | Specification |
| CAS Number | 1203499-54-0 |
| IUPAC Name | 3-(3-hydroxypropyl)-1H-pyridin-4-one (Tautomer dependent) |
| Molecular Formula | C₈H₁₁NO₂ |
| Molecular Weight | 153.18 g/mol |
| SMILES | OCCCc1cnccc1O |
| Primary Chemotype | 3-substituted-4-hydroxypyridine |
Core Chemical Properties: The Tautomeric Equilibrium
The defining feature of 3-(3-Hydroxypropyl)pyridin-4-ol is its existence in a dynamic prototropic equilibrium between the pyridin-4-ol (enol) and pyridin-4(1H)-one (keto) forms. Understanding this duality is non-negotiable for experimental design, as it dictates solubility, reactivity, and binding affinity.
Mechanistic Insight
In the gas phase and non-polar solvents, the enol form (aromatic pyridine ring) is favored.[1][2] However, in the crystalline state and polar protic solvents (water, methanol, physiological fluids), the equilibrium shifts dramatically toward the keto form (4-pyridone) . This shift is driven by the high stabilization energy of the amide-like resonance contributor and intermolecular hydrogen bonding.
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Implication for Drug Design: When modeling this compound in a protein binding pocket, you must dock the 4-pyridone tautomer unless the pocket is strictly hydrophobic. The N-H moiety in the pyridone form acts as a hydrogen bond donor, while the carbonyl oxygen is a strong acceptor.
Visualization of Tautomerism
The following diagram illustrates the proton transfer and resonance stabilization that drives this equilibrium.
Figure 1: Tautomeric equilibrium shifting from the aromatic enol form to the polar keto form, which predominates in physiological conditions.
Self-Validating Synthesis Protocol
Direct functionalization of the pyridine ring at the C3 position is challenging due to the electron-deficient nature of the heterocycle. The most robust, "field-proven" method utilizes Directed Ortho-Lithiation (DoM) . This approach leverages the C4-substituent to direct the incoming alkyl group specifically to C3, ensuring regioselectivity.
Strategic Retrosynthesis
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Precursor: 4-Methoxypyridine (The methoxy group acts as a Directed Metalation Group - DMG).
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Electrophile: Oxetane (Trimethylene oxide) – provides the 3-carbon chain and the terminal hydroxyl group in a single step.
Step-by-Step Methodology
Safety Note: tert-Butyllithium is pyrophoric. Perform all lithiation steps under strict inert atmosphere (Argon/Nitrogen) with anhydrous solvents.
Step 1: Directed Ortho-Lithiation & Alkylation
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Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and temperature probe. Flush with Argon.
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Solvent: Add anhydrous THF (50 mL) and 4-Methoxypyridine (10 mmol, 1.09 g).
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Lithiation: Cool the solution to -78°C (Dry ice/Acetone bath).
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Reagent Addition: Add MesLi (Mesityllithium) or LDA (Lithium Diisopropylamide) (11 mmol) dropwise over 15 minutes.
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Why MesLi/LDA? n-BuLi can attack the pyridine ring (nucleophilic addition) rather than deprotonate it. MesLi is bulky and non-nucleophilic, ensuring exclusive deprotonation at the C3 position (ortho to the OMe group).
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Incubation: Stir at -78°C for 1 hour to generate the 3-lithio-4-methoxypyridine intermediate.
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Electrophile Addition: Add Oxetane (12 mmol, 0.70 g) followed immediately by BF₃·OEt₂ (12 mmol) slowly.
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Warming: Allow the reaction to warm slowly to room temperature over 4 hours.
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Quench: Quench with saturated NH₄Cl solution. Extract with EtOAc, dry over Na₂SO₄, and concentrate.
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Purification: Flash chromatography (DCM/MeOH) yields 3-(3-hydroxypropyl)-4-methoxypyridine .
Step 2: Demethylation to Reveal the Pyridone
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Reaction: Dissolve the intermediate from Step 1 in 48% aqueous HBr (10 mL) or treat with BBr₃ in DCM at 0°C.
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Reflux: If using HBr, reflux for 4-6 hours. This harsh condition cleaves the methyl ether.
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Workup: Neutralize carefully with NaHCO₃ to pH ~7. The product will likely precipitate or can be extracted with n-Butanol.
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Result: The 4-methoxypyridine converts to 4-hydroxypyridine, which immediately tautomerizes to the stable 3-(3-Hydroxypropyl)pyridin-4(1H)-one .
Synthesis Workflow Diagram
Figure 2: Modular synthesis pathway utilizing Directed Ortho-Lithiation (DoM) for regioselective C3 functionalization.
Physical Properties & Stability Data
The following data points are critical for formulation and assay development.
| Parameter | Value / Characteristic | Context |
| pKa₁ (Pyridine N) | ~3.3 | Protonation of the pyridine nitrogen (or carbonyl oxygen in pyridone form). |
| pKa₂ (4-OH) | ~11.1 | Deprotonation of the hydroxyl/amide moiety. |
| LogP (Predicted) | -0.1 to 0.5 | Highly polar; indicates good aqueous solubility but limited passive membrane permeability. |
| Solubility | High in H₂O, MeOH, DMSO | Compatible with standard biological assay buffers. |
| Thermal Stability | Decomposes >200°C | Stable under standard reflux conditions used in synthesis. |
Applications in Drug Development
Fragment-Based Drug Discovery (FBDD)
This molecule is an ideal "fragment" due to its low molecular weight (<200 Da) and high polarity.
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Kinase Inhibitors: The pyridone motif mimics the hinge-binding region of ATP, capable of forming a donor-acceptor pair with the kinase backbone. The 3-hydroxypropyl chain acts as a "solubilizing tail" or a handle to reach into the ribose-binding pocket.
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Metalloenzyme Inhibition: The 4-position oxygen and the ring nitrogen can chelate divalent metals (Zn²⁺, Fe²⁺). The 3-propyl-OH group provides a vector for growing the molecule to capture peripheral interactions without disrupting the metal-binding core.
Linker Chemistry
The primary alcohol on the propyl chain is a versatile handle. It can be converted to a mesylate, tosylate, or aldehyde, allowing the pyridine ring to be "clicked" onto larger scaffolds (e.g., PROTACs) to improve solubility or tune pKa.
References
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Sigma-Aldrich. 3-(3-Hydroxypropyl)pyridin-4-ol Product Data. Link
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PubChem. Compound Summary: 3-(3-Hydroxypropyl)pyridin-4-ol.[4][8] National Library of Medicine.[9] Link
- Schlosser, M. (2005). Organometallics in Synthesis: A Manual.
- Wang, X., et al. (2015). "Pyridone-based inhibitors: Tautomerism and Binding Modes." Journal of Medicinal Chemistry. (Contextual reference for Pyridone/Pyridinol tautomerism in drug design).
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- 3. 1203499-54-0|3-(3-Hydroxypropyl)pyridin-4-ol|BLD Pharm [bldpharm.com]
- 4. 3-(3-Hydroxypropyl)pyridin-4-ol AldrichCPR 1203499-54-0 [sigmaaldrich.com]
- 5. 3-(3-Hydroxypropyl)pyridin-4-ol CAS#: 1203499-54-0 [m.chemicalbook.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chemtube3d.com [chemtube3d.com]
- 8. 3-(3-Hydroxypropyl)pentane-2,4-dione | C8H14O3 | CID 89151171 - PubChem [pubchem.ncbi.nlm.nih.gov]
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